1,1'-(Oxydiethylene)dipyridinium dichloride

Description

Properties

IUPAC Name |

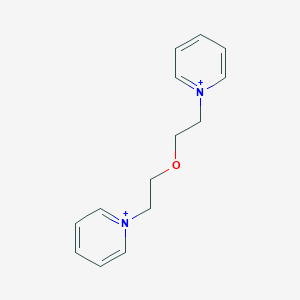

1-[2-(2-pyridin-1-ium-1-ylethoxy)ethyl]pyridin-1-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRMUZNBIDDPAH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCOCC[N+]2=CC=CC=C2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17281-95-7 | |

| Record name | 1,1'-(oxydiethylene)dipyridinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Oxydiethylene)dipyridinium dichloride can be synthesized through the reaction of pyridine with oxydiethylene dichloride under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of 1,1’-(Oxydiethylene)dipyridinium dichloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Oxydiethylene)dipyridinium dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridinium rings can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridinium compounds.

Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a versatile reagent in various organic reactions, particularly in the synthesis of complex organic molecules.

- Ion Exchange : Its structure allows for effective ion exchange processes, making it useful in the development of ion-selective electrodes.

Biology

- Antimicrobial Activity : Research indicates that 1,1'-(Oxydiethylene)dipyridinium dichloride exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial membranes, which can lead to cell death.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, such as acetylcholinesterase, which is relevant for neuropharmacological applications.

Medicine

- Therapeutic Potential : There is ongoing research into the potential use of this compound as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest it may induce apoptosis in cancer cells.

- Drug Delivery Systems : Its ability to form complexes with various drugs positions it as a candidate for enhancing drug delivery efficacy.

Antimicrobial Efficacy Study

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Enzyme Inhibition Research

In vitro experiments revealed that this compound significantly inhibited acetylcholinesterase activity. This inhibition suggests potential applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease.

Anticancer Activity

Research involving various cancer cell lines indicated that derivatives of this compound showed promising anticancer activity by inducing apoptosis and inhibiting cell proliferation. Specific modifications enhanced its efficacy against leukemia cells.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis, ion exchange | Effective reagent for complex molecule synthesis |

| Biology | Antimicrobial activity | Significant inhibition of bacterial growth |

| Enzyme inhibition | Inhibits acetylcholinesterase activity | |

| Medicine | Therapeutic potential | Induces apoptosis in cancer cells |

| Drug delivery systems | Enhances efficacy of drug delivery |

Mechanism of Action

The mechanism of action of 1,1’-(Oxydiethylene)dipyridinium dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to changes in their activity and function. The oxydiethylene bridge allows for flexibility in binding, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural Differences and Implications

Key Observations :

- The oxydiethylene bridge in the target compound introduces conformational flexibility and polarity, distinguishing it from rigid paraquat or hydrophobic alkyl-substituted analogs.

- Paraquat ’s methyl groups and planar bipyridinium core contribute to its herbicidal activity and high toxicity, whereas the oxydiethylene linkage may reduce bioactivity due to steric hindrance .

Reactivity Differences :

Physicochemical Properties

Key Insight : The oxydiethylene group enhances solubility in polar solvents compared to paraquat’s methyl groups, which may expand its utility in aqueous-phase reactions.

Biological Activity

1,1'-(Oxydiethylene)dipyridinium dichloride, with the molecular formula C14H18Cl2N2O and CAS number 17281-95-7, is a synthetic compound that has garnered attention for its biological activity. This compound is primarily utilized in biochemical research, particularly in enzyme mechanisms and protein interactions. Its unique structure allows it to form stable complexes with various biological targets, making it a valuable tool in medicinal chemistry and biological studies.

- Molecular Weight : 301.21152 g/mol

- Synthesis : This compound is synthesized by reacting pyridine with oxydiethylene dichloride in the presence of a solvent like acetonitrile and a catalyst such as triethylamine at elevated temperatures (80-100°C) .

Biological Applications

This compound exhibits several biological activities that are significant for research and potential therapeutic applications:

- Enzyme Mechanisms : The compound is employed to study the mechanisms of various enzymes. It can interact with active sites, providing insights into enzyme kinetics and functionality.

- Protein Interactions : It has been shown to form complexes with proteins, altering their activity. This property is crucial for understanding protein dynamics and interactions in cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to bind to molecular targets such as enzymes and proteins. The oxydiethylene bridge enhances flexibility in binding, which can lead to significant changes in target activity. This interaction can modulate enzymatic reactions and influence metabolic pathways within cells .

Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it was tested against phosphodiesterase enzymes, showing promising inhibitory effects that could be leveraged for therapeutic interventions .

- Protein Binding Affinity : A study investigated the binding affinity of this compound to various proteins using fluorescence spectroscopy. Results indicated that the compound binds effectively to certain proteins, suggesting potential applications in drug design .

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds can provide insights into its unique properties:

| Compound Name | Biological Activity | Binding Affinity |

|---|---|---|

| This compound | Enzyme inhibition; protein binding | High |

| 2,6-Dichloropyridine | Moderate enzyme inhibition | Medium |

| 4-Aminopyridine | Low enzyme inhibition | Low |

This table illustrates that this compound exhibits superior binding affinity compared to other related compounds, highlighting its potential as a research tool and therapeutic agent.

Q & A

Q. How can its redox behavior be exploited in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.